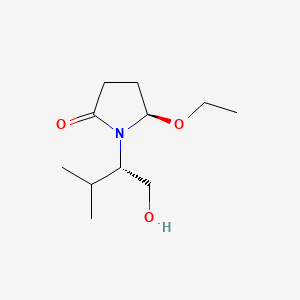
(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic products . Pyrrolidin-2-ones are versatile synthons in organic synthesis due to their rich reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-one derivatives can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones .
Industrial Production Methods: Industrial production of pyrrolidin-2-ones often involves the use of efficient and scalable synthetic routes. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidin-2-ones undergo various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the pyrrolidin-2-one structure.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidin-2-ones include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and halides .
Major Products Formed: The major products formed from the reactions of pyrrolidin-2-ones depend on the specific reaction conditions and reagents used. For example, oxidation of pyrrolidin-2-ones can lead to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-2-ones have a wide range of scientific research applications. In chemistry, they are used as versatile building blocks for the synthesis of complex molecules . In biology, pyrrolidin-2-ones exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In medicine, these compounds are explored for their potential therapeutic effects . Additionally, pyrrolidin-2-ones find applications in the industry as intermediates in the synthesis of drugs, dyes, and pigments .
Wirkmechanismus
The mechanism of action of pyrrolidin-2-ones involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes and receptors, leading to various biological effects . For instance, pyrrolidin-2-ones may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-ones can be compared with other similar compounds such as pyrrolones and pyrrolidinones . While all these compounds share a five-membered ring structure, pyrrolidin-2-ones are unique due to their specific functional groups and reactivity . Similar compounds include pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds also exhibit diverse biological activities and are used in various scientific research applications .
Eigenschaften
IUPAC Name |
(5R)-5-ethoxy-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-15-11-6-5-10(14)12(11)9(7-13)8(2)3/h8-9,11,13H,4-7H2,1-3H3/t9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKPKQHPJSHGLE-MWLCHTKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)N1C(CO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCC(=O)N1[C@H](CO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)



![3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol](/img/structure/B571074.png)

![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B571081.png)

